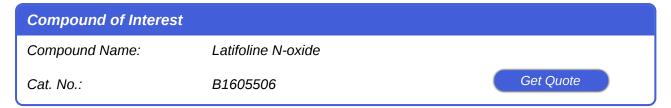


Physicochemical Properties of Latifoline Noxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Latifoline N-oxide is a pyrrolizidine alkaloid N-oxide (PANO), a class of natural products found in numerous plant species. PANOs are often considered less toxic than their corresponding tertiary pyrrolizidine alkaloids (PAs). However, they can be reduced back to the parent PA in vivo, which can then be metabolically activated to toxic pyrroles, leading to hepatotoxicity.[1][2] [3] Understanding the physicochemical properties of Latifoline N-oxide is crucial for assessing its toxicological risk, predicting its pharmacokinetic profile, and for the development of potential therapeutic applications. This guide provides a summary of available data, details relevant experimental protocols for property determination, and illustrates the key metabolic pathway associated with its toxicity.

Physicochemical Data

Quantitative physicochemical data for **Latifoline N-oxide** is not readily available in the public domain. The following table summarizes the known information for the parent compound, Latifoline, and provides context based on the general properties of pyrrolizidine alkaloid N-oxides.



Property	Value	Source/Comment
Molecular Formula	C20H27NO8	Calculated for Latifoline N- oxide
Molecular Weight	409.43 g/mol	Calculated for Latifoline N-oxide
Melting Point (°C)	Not available	Data for many N-oxides are available, for example, Isoquinoline N-oxide has a melting point of 103-105 °C.[4]
рКа	Not available	PANOs are generally weak bases.[1] The pKa can be determined experimentally via potentiometric titration.
LogP (Octanol/Water Partition Coefficient)	Not available	Generally, PANOs are slightly more lipophilic than their parent PAs. The parent compound, Latifoline, has a computed XLogP3 of 0.9.[5]
Aqueous Solubility	Not available	The N-oxide group is highly polar and can form strong hydrogen bonds, which may increase water solubility compared to the parent alkaloid.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of **Latifoline N-oxide**.

Determination of pKa (Potentiometric Titration)

The pKa of a weak base like **Latifoline N-oxide** can be determined by potentiometric titration with a strong acid.



Methodology:

- Preparation of Analyte Solution: A precise amount of Latifoline N-oxide is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The titrant, a standardized solution of a strong acid (e.g., HCl), is added incrementally using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, the point of inflection on the curve, is determined. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of Latifoline N-oxide.[7][8][9][10]

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a standard protocol for its determination.

Methodology:

- Preparation of Phases: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
- Partitioning: A known amount of Latifoline N-oxide is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
- Equilibration: The mixture is shaken for a set period to allow for the partitioning of the analyte between the two phases to reach equilibrium.
- Phase Separation and Analysis: The two phases are carefully separated. The concentration
 of Latifoline N-oxide in each phase is determined using a suitable analytical technique,
 such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).



Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration
of the analyte in the octanolic phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

This method determines the concentration of a saturated solution of the compound in water.

Methodology:

- Sample Preparation: An excess amount of solid Latifoline N-oxide is added to a known volume of water in a flask.
- Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.
- Analysis: The concentration of **Latifoline N-oxide** in the clear aqueous solution is quantified using a validated analytical method (e.g., HPLC, LC-MS). This concentration represents the aqueous solubility of the compound at that temperature.[11][12][13][14][15]

Biological Activity and Signaling

The primary toxicological concern with **Latifoline N-oxide**, as with other PANOs, is its in vivo reduction to the parent pyrrolizidine alkaloid, Latifoline. This is followed by metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then form adducts with cellular macromolecules such as DNA and proteins, leading to hepatotoxicity and potential carcinogenicity.[1][2][3][16]

Metabolic Activation Pathway

The following diagram illustrates the key steps in the metabolic activation of pyrrolizidine alkaloid N-oxides.





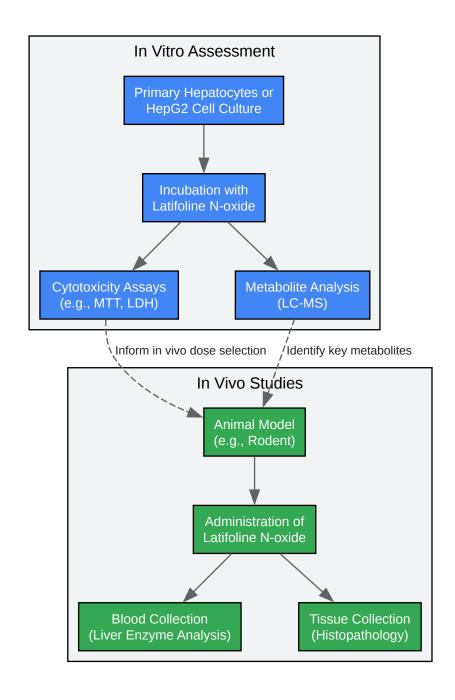
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Metabolic activation of Latifoline N-oxide.

Experimental Workflow for Assessing Hepatotoxicity

A typical workflow to investigate the potential hepatotoxicity of **Latifoline N-oxide** would involve both in vitro and in vivo studies.





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- To cite this document: BenchChem. [Physicochemical Properties of Latifoline N-oxide: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1605506#physicochemical-properties-of-latifoline-n-oxide]

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